BenchChemオンラインストアへようこそ!

N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

KRAS inhibitor fragment-based drug discovery NMR screening

Validated fragment hit for KRAS G12V and viral macrodomains (PDB 8QDW, 5S3O, 7H7B). Accelerate structure-based drug design with a crystallographically characterized scaffold. 97% purity, batch-specific QC. Inquire for B2B pricing.

Molecular Formula C11H14ClN3
Molecular Weight 223.7 g/mol
CAS No. 868552-05-0
Cat. No. B1463490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine
CAS868552-05-0
Molecular FormulaC11H14ClN3
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESCNCC1=CN(N=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H13N3.ClH/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11;/h2-6,8-9,12H,7H2,1H3;1H
InChIKeyLZGVNPXYTRDWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine CAS 868552-05-0: Chemical Identity and Procurement Baseline


N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 868552-05-0, molecular formula C₁₁H₁₃N₃, MW 187.24 g/mol) is a phenylpyrazole derivative featuring an N-methylaminomethyl substituent at the pyrazole C4 position [1]. The compound is classified in the PDB as a HETAIN non-polymer ligand under the three-letter code W1Y and is registered in authoritative chemical databases including PubChem (CID 7131170), ChEMBL (CHEMBL4539197), and the EPA CompTox Dashboard (DTXSID00427899) [2][3]. The compound is commercially available as both the free base and the hydrochloride salt (CAS 1255718-31-0, MW 223.7 g/mol), with multiple vendors offering it in purities ranging from 95% to ≥98% .

Why Generic Substitution Fails for N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine in Fragment-Based Discovery Workflows


While numerous N-substituted pyrazole methanamine derivatives exist, positional isomerism and substitution patterns critically determine target engagement profiles, binding mode specificity, and experimental reproducibility in fragment-based drug discovery. The C4-substituted 1-phenylpyrazole scaffold represented by CAS 868552-05-0 has been experimentally validated across three distinct protein targets—SARS-CoV-2 Nsp3 macrodomain (PDB 5S3O), Chikungunya virus nsP3 macrodomain (PDB 7H7B), and KRAS G12V (PDB 8QDW)—establishing its specific binding competence in structural biology workflows [1][2]. In contrast, C3-substituted positional isomers (e.g., 1-(1-phenyl-1H-pyrazol-3-yl)methanamine derivatives) exhibit distinct pharmacological profiles as calcimimetics targeting the human calcium-sensing receptor [3]. The methyl substitution on the exocyclic amine also distinguishes this compound from its primary amine analog (1-phenyl-1H-pyrazol-4-yl)methanamine, which lacks the same validated structural biology trajectory. These divergent target engagement outcomes underscore that within-class substitution is not functionally interchangeable.

Quantitative Differentiation Evidence for N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine vs. Structurally Related Analogs


Target Engagement Validation: KRAS G12V Fragment Binding Affinity and NMR2 Structure Determination

In an NMR-based fragment screening campaign evaluating 890 fragments against oncogenic KRAS G12V bound to GMP-PNP, N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine was identified as a validated hit with low millimolar binding affinity and a structurally elucidated binding mode within the SI/SII switch region [1]. The compound was selected among 12 fragments for full NMR molecular replacement structure determination, establishing its binding mode and providing structure-activity relationship insights for ligand optimization [1]. This validation distinguishes the compound from structurally related pyrazole methanamines that lack documented binding to KRAS G12V.

KRAS inhibitor fragment-based drug discovery NMR screening oncoprotein

Cross-Target Fragment Screening Validation Across Three Viral and Oncogenic Proteins

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (ligand code W1Y) has been validated as a crystallographic fragment hit in three independent PDB depositions: SARS-CoV-2 Nsp3 macrodomain (PDB 5S3O, PanDDA analysis group deposition), Chikungunya virus nsP3 macrodomain (PDB 7H7B, fragment screening campaign), and KRAS G12V (PDB 8QDW, NMR2 structure) [1][2][3]. In contrast, the isomeric 1-(1-phenyl-1H-pyrazol-3-yl)methanamine scaffold was optimized as a calcimimetic with EC₅₀ values in the sub-micromolar range for the calcium-sensing receptor (CaSR), demonstrating divergent biological pathway engagement based solely on pyrazole substitution position [4].

fragment screening SARS-CoV-2 Chikungunya virus macrodomain PanDDA

Commercial Purity Benchmarking and Quality Control Documentation

Commercial availability of N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine is established at multiple purity tiers with documented analytical support. Bidepharm supplies the compound at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC certificates of analysis . MolCore offers the compound at ≥98% purity (NLT 98%), manufactured under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . In comparison, the structurally related analog (1-phenyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine (CAS 1152898-13-9) is commercially available at 95% purity with substantially higher pricing (approximately $3007 for 10g versus standard pricing for the target compound at similar scales) [1].

chemical procurement purity analysis quality control NMR HPLC

Fragment Library QC Validation: NMR Quality Control Compliance

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine is registered in the Biological Magnetic Resonance Bank (BMRB) under accession bmse011449 as part of the NMR Quality Control Of Fragment Libraries For Screening dataset [1]. This registration indicates the compound meets the purity and identity verification standards required for inclusion in curated fragment screening collections. In contrast, the primary amine analog (1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 19730-17-7) lacks equivalent BMRB fragment library QC registration, while the positional isomer series (C3-substituted) has documented pharmacological optimization but no analogous fragment library QC validation [2].

fragment library NMR quality control BMRB screening

Predicted Physicochemical Property Differentiation: pKa and LogP Comparison with Close Analogs

Computational predictions establish distinct physicochemical profiles between N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine and its close analogs. The target compound exhibits predicted pKa of 9.24 ± 0.10, LogP of 1.98260, and topological polar surface area (TPSA) of 29.85 Ų [1]. The primary amine analog (1-phenyl-1H-pyrazol-4-yl)methanamine differs in lacking the N-methyl group, altering both basicity and lipophilicity. The N-isopropyl analog (CAS 1152898-13-9, MW 215.29) exhibits increased molecular weight and lipophilicity (LogP approximately 2.5-3.0 estimated) due to the larger alkyl substituent [2].

physicochemical properties pKa LogP drug-likeness ADME

Validated Application Scenarios for N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine in Fragment-Based Discovery and Structural Biology


KRAS G12V Fragment-Based Drug Discovery and NMR2 Structure-Guided Optimization

This compound is a validated fragment hit for the oncogenic KRAS G12V mutant, with a fully determined NMR2 complex structure (PDB 8QDW) demonstrating binding within the SI/SII switch region [1]. Researchers pursuing KRAS inhibitor development can leverage this compound as a structurally characterized starting point for fragment growing, merging, or linking strategies targeting the switch region interface [1]. The availability of atomic-resolution binding mode data eliminates the need for de novo hit identification and binding site mapping, accelerating structure-based design cycles [1].

Viral Macrodomain Inhibitor Screening and PanDDA Fragment Library Expansion

With validated crystallographic fragment hits in both SARS-CoV-2 Nsp3 macrodomain (PDB 5S3O) and Chikungunya virus nsP3 macrodomain (PDB 7H7B), this compound is a proven component for antiviral fragment screening libraries targeting viral macrodomains [2][3]. The compound's binding to two distinct viral macrodomains suggests potential for broad-spectrum antiviral fragment development, making it a strategic procurement choice for infectious disease-focused screening collections [2][3].

Fragment Library Assembly with Pre-Validated NMR Quality Control

The compound's registration in the BMRB fragment library QC dataset (bmse011449) confirms its suitability for NMR-based fragment screening workflows [4]. Procurement teams assembling fragment libraries for academic screening centers or biotech FBDD platforms can select this compound with confidence that it has passed standard QC checks for purity and identity verification [4]. The 97-98% commercial purity specification with batch-specific analytical documentation further supports reproducible screening outcomes .

Medicinal Chemistry Scaffold Diversification: C4-Pyrazole Pharmacophore Exploration

For medicinal chemistry programs seeking to explore pyrazole-based pharmacophores distinct from the extensively studied C3-substituted calcimimetic series (EC₅₀ sub-μM at CaSR, in vivo rat PD validated), this C4-substituted scaffold offers orthogonal target engagement potential [5]. The N-methyl group provides a reactive amine handle for reductive amination, amide coupling, or sulfonamide formation, enabling rapid analog synthesis and SAR exploration around a scaffold with demonstrated binding to three structurally distinct protein targets [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.